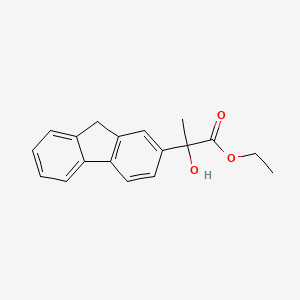
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate is an organic compound that features a fluorenyl group attached to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate typically involves the esterification of 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 2-(9H-fluoren-2-yl)-2-oxopropanoate.
Reduction: 2-(9H-fluoren-2-yl)-2-hydroxypropanol.
Substitution: 2-(9H-fluoren-2-yl)-2-hydroxypropanoic acid.
Scientific Research Applications
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and materials with specific optical properties.
Mechanism of Action
The mechanism by which ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate exerts its effects depends on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and ethanol. The fluorenyl group can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate can be compared with other fluorenyl derivatives such as:
2-(9H-fluoren-2-yl)acetic acid: Similar structure but lacks the ester group.
9,9-bis(4-hydroxyphenyl)fluorene: Contains additional hydroxyl groups, leading to different reactivity and applications.
2-(9H-fluoren-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
The uniqueness of this compound lies in its combination of the fluorenyl group with a hydroxypropanoate ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-(9H-fluoren-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-17(19)18(2,20)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11,20H,3,10H2,1-2H3 |
InChI Key |
CGHYYEMQDUPZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















